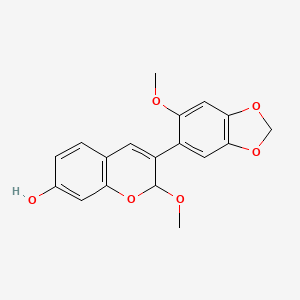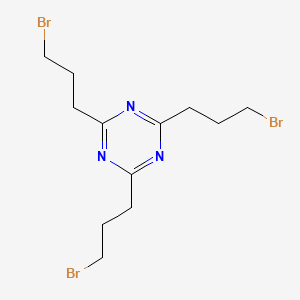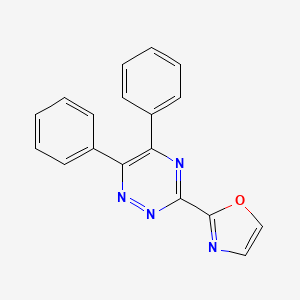
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features both oxazole and triazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole and triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole and triazine products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .
Applications De Recherche Scientifique
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of oxazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
602279-33-4 |
|---|---|
Formule moléculaire |
C18H12N4O |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H |
Clé InChI |
LVQZUQPYMAPPGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)
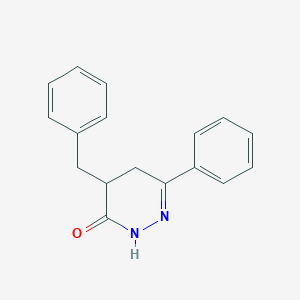
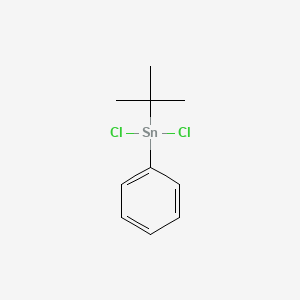
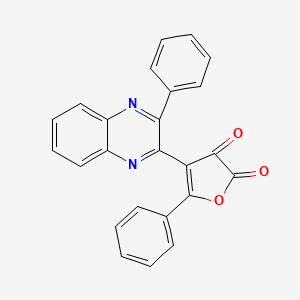

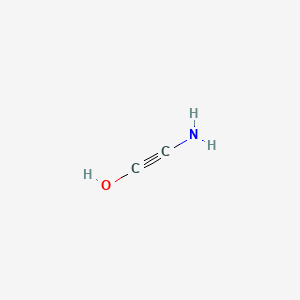

![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
